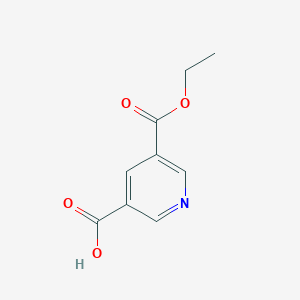

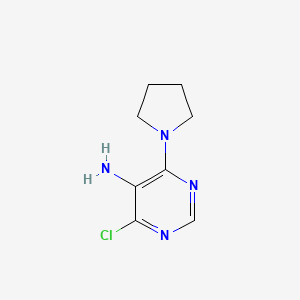

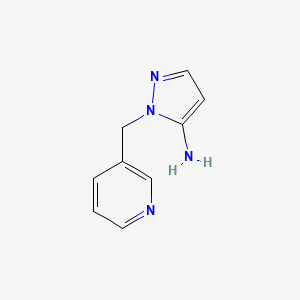

![molecular formula C7H7N3O B1349238 3H-imidazo[4,5-b]pyridin-2-ylmethanol CAS No. 24638-20-8](/img/structure/B1349238.png)

3H-imidazo[4,5-b]pyridin-2-ylmethanol

Übersicht

Beschreibung

3H-Imidazo[4,5-b]pyridin-2-ylmethanol, or 3H-IPM for short, is an organic compound with a wide range of potential applications in scientific research. It is a colorless, water-soluble compound with a molecular formula of C6H7N3O. 3H-IPM is a highly versatile compound, with applications ranging from drug discovery to chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Spectra Analysis

Research has delved into the molecular structure, vibrational energy levels, and potential energy distribution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and its derivatives using density functional theory (DFT). These studies reveal the importance of the N+H group, which acts as a proton donor in medium-strong hydrogen bonds, linking molecules through NH…N interactions. This bonding is evidenced by broad and strong contours in the IR spectra, indicating the presence of hydrogen bonds, which are crucial for understanding the chemical behavior of these compounds (Lorenc et al., 2008).

Synthesis and Fluorescence Properties

Another area of research focuses on the C-2 direct alkenylation of 3H-imidazo[4,5-b]pyridine facilitated by microwave-assisted Pd/Cu co-catalysis. This method has enabled the synthesis of compounds with moderate to good yields, demonstrating satisfactory fluorescence quantum yields and solvatofluorochromic properties. The synthesized compounds exhibit potential for applications in materials science due to their unique fluorescence characteristics (Baladi et al., 2016).

Anticancer and Anti-inflammatory Properties

The potential of this compound derivatives as anticancer and anti-inflammatory agents has been investigated, with certain compounds exhibiting moderate cytotoxic activity against various cancer cell lines and selective COX-2 inhibitory activity. These findings suggest the therapeutic potential of these compounds in treating inflammation and cancer (Kirwen et al., 2016).

Corrosion Inhibition

Recent studies have also explored the application of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition performance, suggesting their utility in protecting metals from corrosion, which is crucial for industrial applications (Saady et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential targets.

Mode of Action

Related compounds have been shown to inhibit microtubule assembly and Akt activation , indicating that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit the activation of akt and its downstream target pras40 , suggesting potential pathways that could be affected.

Pharmacokinetics

Related compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice , suggesting potential bioavailability.

Result of Action

Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential effects.

Action Environment

The storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

1H-imidazo[4,5-b]pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNNHMQTORIJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361618 | |

| Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24638-20-8 | |

| Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3H-imidazo[4,5-b]pyridin-2-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

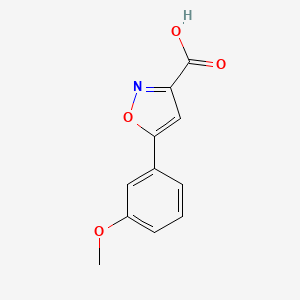

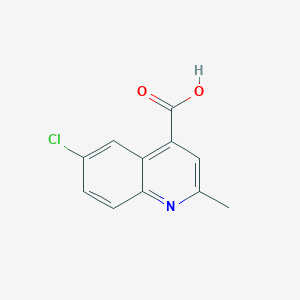

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

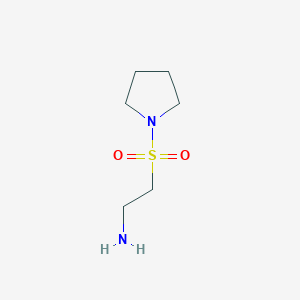

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)